N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide
Description
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl groups and an oxo group, linked to a phenylpent-4-enamide moiety
Properties
IUPAC Name |
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-8-16(15-9-6-5-7-10-15)19(23)21-12-17-14(3)18(22)13(2)11-20-17/h4-7,9-11,16H,1,8,12H2,2-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHOFFUXFMGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CNC(=O)C(CC=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine intermediate:
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Step 1: Synthesis of 3,5-dimethyl-4-oxo-1H-pyridine-2-carbaldehyde
Reagents: Acetylacetone, ammonium acetate, and formaldehyde.
Conditions: Reflux in ethanol.
Reaction: The reaction of acetylacetone with ammonium acetate and formaldehyde yields the desired pyridine carbaldehyde.
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Step 2: Formation of the Amide Linkage
Reagents: 3,5-dimethyl-4-oxo-1H-pyridine-2-carbaldehyde, 2-phenylpent-4-enamide, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature in an appropriate solvent like dichloromethane.
Reaction: The aldehyde group of the pyridine intermediate reacts with the amine group of 2-phenylpent-4-enamide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized at the phenylpent-4-enamide moiety to form corresponding epoxides or diols.
Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Conditions: Mild to moderate temperatures, often in an inert atmosphere.
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Reduction: : Reduction of the oxo group in the pyridine ring can yield hydroxyl derivatives.
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Typically performed in anhydrous solvents under controlled temperatures.
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Substitution: : The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Conditions: Vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols.
Scientific Research Applications
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-phenylpent-4-enamide: shares structural similarities with other pyridine derivatives and amides, such as:
Uniqueness
The unique combination of the pyridine ring with the phenylpent-4-enamide moiety distinguishes this compound from other compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
